Cas no 603122-84-5 ([2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid)
![[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/603122-84-5x500.png)
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
- 2-Fluoro-4-methoxycarbonylphenylboronic acid
- Methyl 4-borono-3-fluorobenzoate
- (2-fluoro-4-methoxycarbonylphenyl)boronic acid
- 2-Fluoro-4-(methoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
- (2-fluoro-4-(methoxycarbonyl)phenyl)boronic acid
- 4-(methoxycarbonyl)-2-fluorophenylboronic acid
- [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid
- O-fluoro p-methoxy carbonyl phenyl boronic acid
- PubChem17434
- D
- 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid, 98%
- CS-W000952
- F1071
- 2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid;2-Fluoro-4-(methoxycarbonyl)phenylboronic Acid
- EN300-179224
- FT-0678856
- AKOS006346251
- A832685
- SY024016
- DTXSID30647604
- (2-fluoro-4-(methoxy carbonyl)phenyl)boronic acid
- SCHEMBL362782
- AS-14923
- MFCD08436034
- (2-fluoro-4-methoxycarbonyl-phenyl)boronic acid
- J-513761
- BKWRLCIYMAYFPA-UHFFFAOYSA-N
- AM20040818
- 603122-84-5
- 2-Fluoro-4-(methoxycarbonyl)phenylboronicAcid
- 2-fluoro-4-methoxycarbonyl-phenylboronic acid
- DB-010424
-
- MDL: MFCD08436034
- インチ: 1S/C8H8BFO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3
- InChIKey: BKWRLCIYMAYFPA-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C(=O)OC([H])([H])[H])C([H])=C([H])C=1B(O[H])O[H]
計算された属性
- せいみつぶんしりょう: 198.049967g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 回転可能化学結合数: 3
- どういたいしつりょう: 198.049967g/mol
- 単一同位体質量: 198.049967g/mol
- 水素結合トポロジー分子極性表面積: 66.8Ų
- 重原子数: 14
- 複雑さ: 212
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 140°C(lit.)
- ふってん: 355.1°C at 760 mmHg
- フラッシュポイント: 168.6±30.7 °C
- PSA: 66.76000
- LogP: -0.70790
- じょうきあつ: 0.0±0.8 mmHg at 25°C
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- セキュリティの説明: H315+H319
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM101979-100g |
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid |
603122-84-5 | 95+% | 100g |
$941 | 2022-02-28 | |
abcr | AB355281-250 mg |
2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid, 98%; . |
603122-84-5 | 98% | 250mg |
€69.90 | 2023-04-26 | |
abcr | AB355281-25 g |
2-Fluoro-4-(methoxycarbonyl)benzeneboronic acid, 98%; . |
603122-84-5 | 98% | 25g |
€756.80 | 2023-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F73960-100g |
(2-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid |
603122-84-5 | 98% | 100g |
¥3343.0 | 2023-09-07 | |
Enamine | EN300-179224-0.25g |
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid |
603122-84-5 | 0.25g |
$393.0 | 2023-09-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023301-250mg |
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid |
603122-84-5 | 98% | 250mg |
¥65 | 2023-09-08 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023301-5g |
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid |
603122-84-5 | 98% | 5g |
¥878 | 2023-09-08 | |
TRC | F595538-250mg |
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid |
603122-84-5 | 250mg |
$75.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023301-1g |
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid |
603122-84-5 | 98% | 1g |
¥211 | 2023-09-08 | |
Chemenu | CM101979-5g |
2-Fluoro-4-(methoxycarbonyl)phenylboronic acid |
603122-84-5 | 95+% | 5g |
$92 | 2021-08-06 |
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acidに関する追加情報
[2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid and CAS No 603122-84-5: A Comprehensive Overview
The compound with the CAS number 603122-84-5 and the product name [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid represents a significant advancement in the field of pharmaceutical chemistry. This boronic acid derivative has garnered considerable attention due to its unique structural properties and its potential applications in drug discovery and development. Boronic acids are well-known for their role as key intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the synthesis of complex organic molecules, including pharmaceuticals. The presence of both a fluoro substituent and a methoxycarbonyl group in the phenyl ring enhances the compound's reactivity and functionalization capabilities, making it a valuable tool in synthetic chemistry.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for their therapeutic potential. The [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid has been extensively studied for its ability to participate in various chemical transformations that are crucial for constructing biologically active molecules. The fluorine atom, in particular, plays a pivotal role in modulating the electronic properties of the molecule, which can influence its binding affinity to biological targets. This has led to its exploration as a component in the development of small-molecule inhibitors and probes for various diseases.
The methoxycarbonyl group adds another layer of functionality, enabling further derivatization and modification of the boronic acid core. This flexibility makes [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid particularly useful in medicinal chemistry, where precise control over molecular structure is essential for achieving desired pharmacological effects. Researchers have leveraged this compound to develop novel therapeutic agents targeting a range of conditions, from cancer to inflammatory diseases.
One of the most notable applications of this compound is in the field of oncology. Boronic acid derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and progression. The specific arrangement of substituents in [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid allows it to interact with biological targets with high selectivity, minimizing off-target effects. Recent studies have demonstrated its potential as a lead compound for the development of next-generation anticancer drugs. The fluorine atom enhances metabolic stability, while the methoxycarbonyl group facilitates further chemical modifications, making it an ideal candidate for structure-activity relationship studies.
The compound's utility extends beyond oncology. It has also been explored as a key intermediate in the synthesis of ligands for metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in catalysis, gas storage, and separation technologies, highlighting the versatility of [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid. The boronic acid moiety's ability to form stable complexes with metals makes it particularly valuable in these applications.
In addition to its synthetic utility, this compound has been investigated for its role in bioconjugation chemistry. Boronic acids are known to react with diols under acidic conditions, forming stable cyclic ethers known as boronate esters. This reaction has been widely used to link biomolecules such as peptides and proteins to other molecules, including drugs and imaging agents. The presence of both fluorine and methoxycarbonyl groups enhances the reactivity and stability of these conjugates, making them more suitable for biological applications.
The growing interest in green chemistry has also driven research into more sustainable synthetic routes for [2-fluoro-4-(methoxycarbonyl)phenyl]boronic acid. Researchers are exploring catalytic methods that minimize waste and energy consumption while maintaining high yields and purity. These efforts align with global initiatives to promote environmentally friendly practices in pharmaceutical synthesis.
The future prospects for this compound are promising. Ongoing research aims to expand its applications into new therapeutic areas and develop novel derivatives with enhanced properties. Collaborative efforts between academia and industry are expected to accelerate these developments, bringing new treatments to patients worldwide.
In conclusion, CAS No 603122-84-5 represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable tool for drug discovery and development, with applications ranging from oncology to materials science. The combination of a fluoro substituent and a methoxycarbonyl group provides unparalleled flexibility for synthetic modifications, while its role in bioconjugation chemistry opens up new possibilities for biomolecular engineering. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in advancing scientific innovation.
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